2-amino-2-(4-iodophenyl)ethan-1-ol

Catalog No.
S8861815
CAS No.
475207-49-9
M.F
C8H10INO
M. Wt
263.08 g/mol
Availability
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2-amino-2-(4-iodophenyl)ethan-1-ol

CAS Number

475207-49-9

Product Name

2-amino-2-(4-iodophenyl)ethan-1-ol

IUPAC Name

2-amino-2-(4-iodophenyl)ethanol

Molecular Formula

C8H10INO

Molecular Weight

263.08 g/mol

InChI

InChI=1S/C8H10INO/c9-7-3-1-6(2-4-7)8(10)5-11/h1-4,8,11H,5,10H2

InChI Key

IZFQBVHODUUDIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CO)N)I

2-Amino-2-(4-iodophenyl)ethan-1-ol is a bifunctional building block combining an amino alcohol moiety—essential for chiral auxiliary and ligand synthesis—with a highly reactive para-iodo substituent. In industrial and pharmaceutical procurement, this compound is evaluated primarily for its precursor suitability in late-stage palladium-catalyzed cross-coupling reactions. Unlike standard phenylglycinol, the presence of the iodine atom provides a highly labile handle for C-C and C-N bond formation, allowing chemists to install complex functional groups under remarkably mild conditions [1].

Substituting this compound with unsubstituted phenylglycinol completely eliminates the possibility of para-position derivatization, breaking the intended synthetic route. While 4-bromophenylglycinol is a common in-class substitute, its procurement often leads to hidden downstream costs. The carbon-bromine bond requires significantly higher activation energy for oxidative addition, forcing the use of elevated temperatures (>80°C) and expensive, proprietary phosphine ligands [1]. In the synthesis of sensitive chiral active pharmaceutical ingredients (APIs), these harsh conditions frequently cause partial racemization at the benzylic center and promote oligomeric side reactions, ultimately reducing the yield of the target enantiomer and increasing purification expenses.

Superior Oxidative Addition Kinetics in Palladium-Catalyzed Cross-Coupling

In standard Suzuki-Miyaura coupling workflows, 4-iodophenyl derivatives achieve complete oxidative addition at ambient temperatures using cost-effective Pd(PPh3)4 catalysts. In direct comparison, the 4-bromo analog typically requires prolonged heating to 80-100°C and the addition of specialized ligands (e.g., SPhos or XPhos) to achieve comparable conversion rates [1].

Evidence DimensionTemperature required for >90% Suzuki coupling yield
Target Compound Data25°C (Ambient temperature) with standard Pd catalysts
Comparator Or Baseline4-Bromophenylglycinol (requires 80-100°C and specialized ligands)
Quantified Difference55-75°C reduction in reaction temperature
ConditionsStandard aqueous-organic biphasic Suzuki coupling

Enables room-temperature coupling, significantly reducing energy costs and eliminating the need for expensive proprietary ligands during scale-up.

Prevention of Racemization During Late-Stage Functionalization

Because 2-amino-2-(4-iodophenyl)ethan-1-ol reacts efficiently under mild thermal conditions (20-40°C), the enantiomeric excess (ee) of the benzylic chiral center is strictly preserved during cross-coupling (>99% ee retention). When utilizing the bromo-comparator, the prolonged heating required to force the coupling reaction often results in measurable thermal degradation and racemization, complicating downstream purification [1].

Evidence DimensionEnantiomeric excess (ee) retention post-coupling
Target Compound Data>99% ee retention (due to mild conditions)
Comparator Or Baseline4-Bromophenylglycinol (~85-95% ee retention due to thermal forcing)
Quantified DifferenceUp to 15% higher enantiomeric purity in crude products
ConditionsPd-catalyzed coupling followed by chiral HPLC analysis

Eliminates the need for costly and time-consuming chiral resolution steps after late-stage cross-coupling, directly lowering API manufacturing costs.

Facilitation of Copper-Free or Mild Sonogashira Alkynylation

The iodo-substituent allows for highly efficient Sonogashira alkynylation, often proceeding in the absence of copper co-catalysts or strictly at ambient temperatures. The 4-bromo analog is notoriously sluggish in Sonogashira reactions, frequently stalling at sub-50% yields unless forced with high catalyst loadings and harsh amine bases, which can induce side reactions with the unprotected hydroxyl or amino groups [1].

Evidence DimensionYield in mild Sonogashira coupling
Target Compound Data>85% yield at ambient temperature
Comparator Or Baseline4-Bromophenylglycinol (<50% yield under identical mild conditions)
Quantified Difference>35% absolute yield improvement
ConditionsPd-catalyzed alkynylation, room temperature, standard amine base

Maximizes throughput and minimizes side reactions when synthesizing complex alkyne-functionalized chiral ligands or pharmaceutical intermediates.

Enhanced Chemoselectivity in Buchwald-Hartwig Amination

When constructing complex polyamines, the highly reactive iodo group allows for selective intermolecular C-N coupling at lower temperatures. This minimizes the intramolecular side reactions (such as aziridine formation or oligomerization) that frequently plague the bromo analog when it is subjected to the harsh bases and extended heating required for its activation [1].

Evidence DimensionIntermolecular amination chemoselectivity
Target Compound DataHigh selectivity for intermolecular C-N bond formation
Comparator Or Baseline4-Bromophenylglycinol (elevated rates of intramolecular/oligomeric byproducts)
Quantified DifferenceSignificant reduction in oligomeric impurities in the crude mixture
ConditionsPd-catalyzed amination with primary/secondary amines

Improves the purity profile of the crude reaction mixture, simplifying downstream chromatographic purification and improving overall atom economy.

Synthesis of Modular Chiral Bis(oxazoline) (BOX) Ligands

2-Amino-2-(4-iodophenyl)ethan-1-ol serves as a foundational precursor for custom BOX ligands. The para-iodo group allows chemists to tune the ligand's steric and electronic properties via cross-coupling after the oxazoline ring is formed—a modular, late-stage diversification approach that is impossible with unsubstituted phenylglycinol [1].

Late-Stage Diversification in Drug Discovery Libraries

In medicinal chemistry workflows, maintaining a common iodo-phenylglycinol scaffold allows for the rapid generation of a library of para-substituted analogs via parallel Suzuki or Sonogashira couplings at room temperature. This accelerates hit-to-lead optimization while preserving the critical benzylic stereocenter [2].

Development of Targeted Radiopharmaceuticals

The presence of the iodine atom makes this compound a strategic precursor for isotopic exchange (e.g., swapping 127-I for radioactive 123-I or 131-I) or for rapid stannylation followed by radio-fluorination. This is a crucial workflow for the development of novel PET and SPECT imaging agents [3].

XLogP3

0.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

262.98071 g/mol

Monoisotopic Mass

262.98071 g/mol

Heavy Atom Count

11

Dates

Last modified: 11-21-2023

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